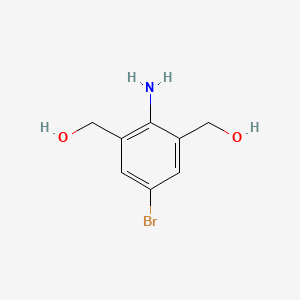

(2-Amino-5-bromo-1,3-phenylene)dimethanol

Description

Significance of Phenylene Dimethanol Derivatives in Chemical Synthesis

Phenylene dimethanol derivatives are a critical class of bifunctional molecules, characterized by two hydroxymethyl (-CH₂OH) groups attached to a benzene (B151609) ring. These diol functionalities provide reactive sites for a variety of chemical transformations, most notably esterification and etherification reactions. This bifunctionality makes them excellent monomers for step-growth polymerization, leading to the formation of polyesters and polyethers. Furthermore, the hydroxyl groups can be converted into other functionalities, such as halides, opening up further synthetic possibilities. Their rigid aromatic core imparts thermal stability and mechanical strength to the resulting polymers, making them valuable in the development of high-performance materials.

Strategic Importance of Amino and Halogen Functionalities in Molecular Design

The incorporation of amino (-NH₂) and halogen (e.g., -Br) groups onto an aromatic scaffold is a powerful strategy in molecular design. The amino group, being a primary amine, can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution. It is also a key functional group for forming amides, imines, and for participating in various coupling reactions. Its ability to form hydrogen bonds is crucial in directing the self-assembly of molecules into ordered supramolecular structures.

Halogens, particularly bromine, also play a multifaceted role. The bromine atom is an electron-withdrawing group, which influences the electronic properties of the aromatic ring. It is also an excellent leaving group in nucleophilic aromatic substitution and a key participant in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools for constructing complex organic molecules. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. rsc.orgruc.dk The interplay between the electron-donating amino group and the electron-withdrawing bromo group on the same aromatic ring creates a unique electronic environment that can be exploited for specific applications.

Research Context of (2-Amino-5-bromo-1,3-phenylene)dimethanol and Related Scaffolds

This compound emerges as a highly versatile building block by combining the key features of phenylene dimethanols with the strategic functionalities of an amino group and a bromine atom. This trifunctional arrangement on a single aromatic ring offers a rich platform for creating complex and functional molecules. The two hydroxymethyl groups provide a means for incorporation into polymeric chains or for attachment to surfaces. The amino group offers a site for further functionalization or for influencing the intermolecular interactions through hydrogen bonding. The bromo group serves as a handle for post-synthetic modification via cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

This combination of reactive sites makes scaffolds like this compound particularly attractive for the development of:

Specialty Polymers: Where the monomer's structure can lead to polymers with specific optical, electronic, or thermal properties.

Functional Materials: Including those with applications in electronics, sensing, and catalysis, where the precise arrangement of functional groups is critical.

Supramolecular Chemistry: As a building block for designing complex, self-assembled architectures held together by a combination of hydrogen and halogen bonds.

Metal-Organic Frameworks (MOFs): Where it can potentially serve as a functionalized linker to create porous materials with tailored properties for applications such as gas storage and separation.

While direct and extensive research on this compound is not widely published, its structural motifs are present in a variety of more complex molecules that are subjects of active research. The principles of its synthesis and reactivity can be inferred from the well-established chemistry of its constituent functional groups and from studies on closely related compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| CAS Number | 1936217-53-6 |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents |

| Functional Groups | Primary Amine, Bromine, Primary Alcohols (x2) |

Structure

3D Structure

Properties

IUPAC Name |

[2-amino-5-bromo-3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2,11-12H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGGRMXSIFYZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 5 Bromo 1,3 Phenylene Dimethanol and Its Analogs

Convergent and Divergent Synthetic Routes

The construction of complex molecules like (2-Amino-5-bromo-1,3-phenylene)dimethanol can be approached through either convergent or divergent synthetic strategies.

Conversely, a divergent synthesis begins with a central core molecule that is sequentially modified to generate a library of related compounds. wikipedia.orgresearchgate.net In this context, a common precursor, such as a substituted phenylene dimethanol, could be synthesized and then subjected to various amination and halogenation reactions to produce this compound and other analogs with different substitution patterns. rsc.org This strategy is particularly useful for exploring structure-activity relationships by quickly creating a range of similar molecules. wikipedia.org

Achieving the specific 2-amino-5-bromo substitution pattern on a 1,3-phenylene dimethanol core requires overcoming challenges related to directing group effects. The two hydroxymethyl groups (-CH₂OH) are weakly activating and act as ortho-, para-directors. libretexts.org Therefore, direct functionalization of 1,3-phenylene dimethanol would likely lead to a mixture of products.

A more controlled approach involves introducing the directing groups in a strategic order. One common strategy for introducing an amino group at a specific position is through the nitration of the aromatic ring followed by reduction. msu.edu The nitro group (-NO₂) is a strong deactivating group and a meta-director. openochem.org

Ortho-Amination (via Nitration-Reduction): Starting with a precursor where the positions for the hydroxymethyl groups are occupied by meta-directing groups (e.g., carboxylic acids in isophthalic acid), a nitro group can be introduced. For instance, nitration of 5-bromoisophthalic acid would be directed by the meta-directing carboxyl groups. Subsequent reduction of both the nitro and carboxyl groups would yield the desired ortho-amino functionality relative to the diol.

Para-Bromination: The bromine atom is an ortho-, para-directing but deactivating group. studymind.co.uk If the amino group is introduced first (and potentially protected), its strong ortho-, para-directing effect would dominate. Bromination of a 2-amino-1,3-phenylene dimethanol precursor (with the amino group protected) would be directed to the positions ortho and para to the amino group. Given that the position para to the amino group (position 5) is sterically accessible, selective bromination can be achieved. Reagents like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can be effective for selective ortho-bromination of activated rings. mdpi.com

The two hydroxymethyl groups are typically introduced by the reduction of corresponding difunctional precursors. The choice of precursor and reducing agent is critical to ensure compatibility with other functional groups present on the aromatic ring.

Common precursors for the dihydroxymethyl groups include:

Dicarboxylic acids: (e.g., 2-amino-5-bromoisophthalic acid)

Diesters: (e.g., Dimethyl 2-amino-5-bromoisophthalate)

Dialdehydes: (e.g., 2-amino-5-bromo-isophthalaldehyde)

Powerful reducing agents are required for the conversion of carboxylic acids or esters to alcohols. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. However, it is non-selective and will also reduce other functional groups like nitro groups. A more controlled approach would involve reducing a diester precursor with LiAlH₄ after the amination and bromination steps are complete. Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of dialdehydes to diols. beilstein-journals.org

| Precursor Functional Group | Common Reducing Agent(s) | Target Functional Group |

| Dicarboxylic Acid (-COOH) | LiAlH₄, BH₃·THF | Dihydroxymethyl (-CH₂OH) |

| Diester (-COOR) | LiAlH₄, LiBH₄ | Dihydroxymethyl (-CH₂OH) |

| Dialdehyde (-CHO) | NaBH₄, H₂/Catalyst | Dihydroxymethyl (-CH₂OH) |

This table summarizes common reductive transformations for introducing the dihydroxymethyl groups.

The sequence of halogenation and amination steps is critical for the successful synthesis of the target molecule due to the directing effects of the substituents. libretexts.orglibretexts.org

Strategy 1: Amination followed by Halogenation

Nitration: Start with a suitable precursor like 1,3-dimethyl-5-bromobenzene. Oxidation to 5-bromoisophthalic acid followed by nitration.

Reduction: The nitro group is reduced to an amine, often using reagents like Sn/HCl or catalytic hydrogenation (H₂/Pd). researchgate.netnveo.org

Halogenation: The resulting aniline (B41778) derivative is then brominated. The strongly activating amino group would direct bromination to the para position. The amino group would likely require protection to prevent side reactions.

Strategy 2: Halogenation followed by Amination

Bromination: A precursor such as 3-nitrotoluene (B166867) could be brominated.

Further Functionalization: Introduction of the second methyl group or its precursor.

Oxidation and Reduction: Oxidation of methyl groups to carboxylic acids, followed by reduction of the nitro group to an amine.

Palladium-mediated C-H functionalization represents a more modern approach for direct halogenation, offering high regioselectivity in some systems. mdpi.com Similarly, various amination methods, including those catalyzed by transition metals, can provide direct routes to aryl amines. researchgate.net

Precursor Chemistry and Intermediate Transformations

The choice of starting materials is fundamental to the synthetic route. Substituted benzoic acids and aldehydes are common and versatile precursors.

Substituted benzoic acids serve as excellent precursors because the carboxylic acid group is a robust meta-director and can be readily converted into a hydroxymethyl group. openochem.org

2-Amino-5-bromobenzoic acid derivatives: While not commercially common, related structures like 2-amino-3-bromo-5-methylbenzoic acid are available and could be adapted. sigmaaldrich.com The synthesis of 5-bromo-2-(phenylamino)benzoic acid has been reported via the Ullman reaction between 2,5-dibromobenzoic acid and aniline, demonstrating a pathway to related structures. nih.govresearchgate.net

Substituted Aldehydes: Azide-functionalized bromoarylaldehydes have been synthesized, indicating that precursors with both halogen and aldehyde functionalities can be prepared. beilstein-journals.org These aldehydes can be reduced to the required alcohol groups.

A plausible synthetic sequence could start from 5-bromoisophthalic acid. This intermediate could be subjected to a Hofmann or Curtius rearrangement on one of the carboxyl groups (after conversion to an amide or acyl azide, respectively) to install the amino group, followed by reduction of the remaining two carboxyl groups.

During a multi-step synthesis, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with desired reactions. jocpr.combiosynth.com This is achieved using protecting groups that can be selectively added and removed under specific conditions. nih.gov

Amino Group Protection: The primary amino group (-NH₂) is nucleophilic and easily oxidized. It also strongly activates the ring, which can lead to over-halogenation or other side reactions. Common protecting groups for amines include:

Acetyl (Ac): Forms an acetamide, which is stable to many reaction conditions and can be removed by acidic or basic hydrolysis.

tert-Butoxycarbonyl (Boc): Stable to base but easily removed with mild acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com

Benzyloxycarbonyl (Z or Cbz): Removed by catalytic hydrogenation. creative-peptides.com

Hydroxyl Group Protection: The hydroxyl groups (-OH) of the dimethanol are nucleophilic and can react with electrophiles.

tert-Butyldimethylsilyl (TBDMS): A common silyl (B83357) ether protecting group, stable to a wide range of conditions but readily cleaved by fluoride (B91410) ion sources (e.g., TBAF).

Benzyl (B1604629) (Bn): Forms a benzyl ether, which is robust and can be removed by hydrogenolysis.

Acetyl (Ac): Forms an ester, which can be removed by hydrolysis.

The use of orthogonal protecting groups is a key strategy. jocpr.comnih.gov This involves using multiple protecting groups in the same molecule that can be removed under different conditions, allowing for the selective deprotection and reaction of specific functional groups. iris-biotech.de For example, a Boc-protected amine and a TBDMS-protected alcohol can be deprotected independently, as the Boc group is acid-labile and the TBDMS group is fluoride-labile.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino (-NH₂) | Acetyl | Ac | Acid or Base Hydrolysis |

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) |

| Hydroxyl (-OH) | Benzyl | Bn | H₂/Pd (Hydrogenolysis) |

This table outlines common protecting groups for amino and hydroxyl functions and their respective removal conditions.

Optimization of Reaction Conditions and Yields

Solvent Effects in Reaction Selectivity and Efficiency

The solvent plays a critical role in various stages of the synthesis of this compound, influencing reaction rates, selectivity, and the stability of intermediates.

In the final reduction step, where the diester precursor, dimethyl 2-amino-5-bromoisophthalate, is converted to this compound, strong reducing agents such as Lithium Aluminum Hydride (LiAlH4) are typically employed. The choice of solvent is paramount in this transformation. Anhydrous ethereal solvents are standard for LiAlH4 reductions due to their ability to solvate the reagent and their non-reactivity towards it.

Commonly used solvents include diethyl ether and tetrahydrofuran (B95107) (THF). numberanalytics.com The solubility of LiAlH4 is greater in THF, which can sometimes lead to faster reaction rates. However, for reductions of aromatic esters, refluxing THF may be required to drive the reaction to completion. commonorganicchemistry.com The temperature of the reaction, which is influenced by the solvent's boiling point, can also affect selectivity. Lower temperatures, often achieved by using diethyl ether and performing the reaction in an ice bath, can enhance selectivity and minimize side reactions. numberanalytics.com The selection of the solvent can also impact the work-up procedure, with considerations for the solubility of the resulting aluminum salts.

For the selective reduction of the nitro group in an intermediate like dimethyl 5-bromo-2-nitroisophthalate, the solvent choice is equally critical. In catalytic transfer hydrogenation reactions, polar protic solvents such as ethanol (B145695) or methanol (B129727) are often used. d-nb.info For reductions using systems like Sodium Borohydride (NaBH4) in conjunction with a transition metal salt such as Ferric Chloride (FeCl2), aprotic polar solvents like THF are effective. researchgate.netdoaj.org The solvent in these cases helps to modulate the reactivity of the reducing agent and facilitate the interaction between the substrate and the catalyst.

The following table summarizes the impact of different solvents on the reduction of aromatic esters, a key step in the synthesis of this compound and its analogs.

| Solvent | Typical Reducing Agent | General Observations on Efficiency | Selectivity Considerations |

|---|---|---|---|

| Diethyl Ether | LiAlH₄ | Good for controlled reactions at lower temperatures. | Can offer higher selectivity due to lower reaction temperatures. |

| Tetrahydrofuran (THF) | LiAlH₄, BH₃-SMe₂ | Higher solubility of LiAlH₄ can lead to faster reactions. Refluxing may be necessary for less reactive esters. | Higher temperatures in refluxing THF may lead to side reactions. |

| Methanol/Ethanol | NaBH₄ (generally slow for esters) | Commonly used for NaBH₄ reductions of more reactive carbonyls; slow for esters. | Can participate in transesterification if reaction conditions are not optimized. |

| Dichloromethane (DCM), Toluene, Hexane | DIBAL-H | Offers good solubility for DIBAL-H, allowing for a wider range of reaction conditions. | Can provide good selectivity, especially at low temperatures. |

Catalyst Development for Targeted Transformations

The development of efficient and selective catalysts is crucial for the successful synthesis of this compound, particularly for the selective reduction of the nitro group in the presence of other reducible functionalities like esters and the bromo substituent.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. commonorganicchemistry.com The choice of catalyst can significantly impact the chemoselectivity of this reaction. While palladium on carbon (Pd/C) is a common catalyst, it can sometimes lead to dehalogenation, which would be undesirable in the synthesis of the target molecule. organic-chemistry.org Therefore, the development of catalysts that can selectively reduce the nitro group without affecting the bromo substituent is an active area of research.

Non-noble metal catalysts, such as those based on nickel, cobalt, or copper, are being explored as cost-effective and selective alternatives to precious metal catalysts. rsc.org For instance, nickel catalysts supported on activated carbon have demonstrated high activity and chemoselectivity for the hydrogenation of various substituted nitroarenes under mild conditions. bohrium.com The mechanism of nitrobenzene (B124822) hydrogenation on non-noble metals like nickel is proposed to be different from that on noble metals, which can contribute to different selectivity profiles. rsc.org

Another approach involves the use of supported gold nanoparticles. Au/Al2O3 catalysts have been shown to selectively hydrogenate a nitro group in the presence of other reducible functional groups. acs.org The high chemoselectivity is attributed to the preferential adsorption of the nitroaromatic compound onto the catalyst surface via the nitro group. acs.org

For the selective reduction of a nitro group in the presence of an ester, systems like Sodium Borohydride combined with Ferric Chloride (NaBH4-FeCl2) have proven effective. d-nb.inforesearchgate.net This method offers high chemoselectivity and can provide the desired amino-ester in excellent yields. d-nb.inforesearchgate.net Other metal- and base-free reduction methods are also being developed to provide environmentally benign synthetic routes. organic-chemistry.org

The following table presents a selection of catalytic systems and their applicability to the selective reduction of nitroaromatics, a key transformation in the synthesis of this compound.

| Catalytic System | Target Transformation | Advantages | Potential Challenges |

|---|---|---|---|

| H₂, Pd/C | Nitro group reduction | High efficiency for nitro reduction. | Potential for dehalogenation of the bromo substituent. organic-chemistry.org |

| H₂, Raney Nickel | Nitro group reduction | Often used to avoid dehalogenation of aromatic halides. | May require careful optimization of reaction conditions. |

| NaBH₄-FeCl₂ | Selective nitro reduction in the presence of esters | High chemoselectivity and excellent yields. d-nb.inforesearchgate.net | Stoichiometric use of reagents. |

| H₂, Supported Au Nanoparticles (e.g., Au/Al₂O₃) | Chemoselective nitro group reduction | High selectivity due to preferential adsorption. acs.org | Catalyst cost and stability. |

| H₂, Supported Ni, Co, or Cu catalysts | Nitro group reduction | Cost-effective and can offer high selectivity. rsc.orgbohrium.com | Activity may be lower than noble metal catalysts. |

Chemical Reactivity and Derivatization Studies of 2 Amino 5 Bromo 1,3 Phenylene Dimethanol

Transformations Involving Hydroxyl Groups

The two primary alcohol functionalities, the hydroxymethyl groups, are key sites for a variety of chemical modifications. These transformations include etherification, esterification, oxidation, and nucleophilic substitution reactions.

Etherification and Esterification Reactions

The hydroxyl groups of (2-Amino-5-bromo-1,3-phenylene)dimethanol can be readily converted into ethers and esters. Etherification is commonly achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Given the presence of the potentially reactive amino group, chemoselective etherification methods are often preferred. One such method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695), which selectively converts benzylic alcohols to their corresponding methyl or ethyl ethers in the presence of other functional groups.

Esterification of the hydroxyl groups can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine provides a more facile route to the corresponding esters.

Table 1: Examples of Etherification and Esterification Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Oxidation to Carbonyls and Carboxyls

The primary alcohol groups of this compound can be selectively oxidized to form the corresponding dialdehyde or dicarboxylic acid. The chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes can be achieved under mild conditions using a copper(I) iodide/TEMPO catalyst system with molecular oxygen as the oxidant. This method is advantageous as it avoids the overoxidation to carboxylic acids and does not affect the amino group.

Further oxidation to the dicarboxylic acid can be accomplished using stronger oxidizing agents. However, the presence of the amino group, which is also susceptible to oxidation, necessitates careful selection of reagents and reaction conditions.

Table 2: Oxidation Reactions of Hydroxyl Groups

| Reactant | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | CuI, TEMPO, O₂ | 2-Amino-5-bromo-1,3-benzenedicarbaldehyde | Dialdehyde |

| This compound | KMnO₄ (under harsh conditions) | 2-Amino-5-bromo-1,3-benzenedicarboxylic acid | Dicarboxylic Acid |

Nucleophilic Substitution Reactions of Activated Hydroxyls

The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution reactions. Therefore, they must first be activated by converting them into better leaving groups, such as tosylates or halides.

Tosylation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylates are excellent substrates for SN2 reactions with a wide range of nucleophiles. It is noteworthy that the treatment of some benzyl (B1604629) alcohols with TsCl can directly lead to the formation of the corresponding benzyl chloride.

Direct conversion of the hydroxyl groups to halides can also be achieved using reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. These reactions generally proceed with inversion of configuration if a chiral center is present. The Mitsunobu reaction provides another route for the nucleophilic substitution of alcohols with inversion of stereochemistry, using triphenylphosphine and a dialkyl azodicarboxylate.

Table 3: Activation and Nucleophilic Substitution of Hydroxyl Groups

| Reactant | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride, Pyridine | (2-Amino-5-bromo-1,3-phenylene)bis(methyl-methanol) ditosylate | Tosylation |

| (2-Amino-5-bromo-1,3-phenylene)bis(methyl-methanol) ditosylate | NaN₃ | (5-Bromo-2-amino-1,3-phenylene)bis(azido-methane) | Nucleophilic Substitution |

| This compound | SOCl₂ | (5-Bromo-2-amino-1,3-phenylene)bis(chloro-methane) | Halogenation |

| This compound | PPh₃, DEAD, Phthalimide | Phthalimide derivative | Mitsunobu Reaction |

Transformations Involving Amino Group

The primary amino group on the aromatic ring is a key site for derivatization through reactions such as acylation, sulfonylation, and the formation of imines.

Acylation and Sulfonylation

The amino group of this compound can be readily acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions. Given the presence of the hydroxyl groups, chemoselective N-acylation or N-sulfonylation can be achieved by careful control of the reaction conditions, as the amino group is generally more nucleophilic than the hydroxyl groups.

Table 4: Acylation and Sulfonylation of the Amino Group

| Reactant | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Acetyl chloride, Triethylamine | N-(4-Bromo-2,6-bis(hydroxymethyl)phenyl)-acetamide | Amide |

| This compound | p-Toluenesulfonyl chloride, Pyridine | N-(4-Bromo-2,6-bis(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide | Sulfonamide |

Formation of Imines and Schiff Bases

The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically carried out in a suitable solvent with acid or base catalysis and often involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the aromatic ring.

Table 5: Formation of Imines and Schiff Bases

| Reactant | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde, Acid catalyst | (5-Bromo-2-((E)-benzylideneamino)-1,3-phenylene)dimethanol | Schiff Base |

| This compound | Acetone, Base catalyst | (5-Bromo-2-(propan-2-ylideneamino)-1,3-phenylene)dimethanol | Imine |

Diazotization and Subsequent Reactions

The primary amino group in this compound is readily susceptible to diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups through subsequent reactions, significantly expanding the synthetic utility of the parent molecule.

Sandmeyer Reaction: The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a halide (Cl, Br) or a cyano group. latech.eduwikipedia.org This is achieved by treating the freshly prepared diazonium salt with the corresponding copper(I) salt (CuCl, CuBr, or CuCN). ncert.nic.inbyjus.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treatment of the diazonium salt of this compound with copper(I) bromide would be expected to yield (2,5-Dibromo-1,3-phenylene)dimethanol.

Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction, utilizes copper powder and the corresponding halogen acid to introduce a halogen. wikipedia.org While often resulting in lower yields than the Sandmeyer reaction, it provides an alternative pathway for the synthesis of haloarenes from diazonium salts. ncert.nic.in

The following table summarizes the expected products from these reactions:

| Starting Material | Reagents | Reaction | Expected Product |

| This compound | 1. NaNO₂, HCl, 0-5 °C 2. CuBr | Sandmeyer Reaction | (2,5-Dibromo-1,3-phenylene)dimethanol |

| This compound | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | Sandmeyer Reaction | (5-Bromo-2-chloro-1,3-phenylene)dimethanol |

| This compound | 1. NaNO₂, HCl, 0-5 °C 2. CuCN | Sandmeyer Reaction | 4-Bromo-2,6-bis(hydroxymethyl)benzonitrile |

| This compound | 1. NaNO₂, HBr, 0-5 °C 2. Cu powder | Gattermann Reaction | (2,5-Dibromo-1,3-phenylene)dimethanol |

Transformations Involving Bromo Substituent

The bromo substituent on the aromatic ring of this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions. The presence of the amino and hydroxymethyl groups can influence the reactivity and may necessitate the use of specific ligands and reaction conditions to achieve chemoselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyonedalabs.comlibretexts.org This method is highly effective for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling with phenylboronic acid would be expected to yield (6-Amino-5'-phenyl-[1,1'-biphenyl]-2,4-diyl)dimethanol. The unprotected ortho-amino group can be challenging in some cases, but successful couplings on such substrates have been reported with appropriate catalyst systems. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-substituted arene and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. Coupling this compound with phenylacetylene would likely produce (2-Amino-5-(phenylethynyl)-1,3-phenylene)dimethanol.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. acsgcipr.orgwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and can be used to introduce a wide range of primary and secondary amines. For example, reacting this compound with aniline (B41778) could yield 5-Bromo-N1-phenyl-1,3-benzenedimethanol-2-amine. The presence of the primary amino group on the substrate might lead to self-coupling or other side reactions, necessitating careful optimization of reaction conditions.

The following table outlines representative examples of these cross-coupling reactions:

| Reaction Type | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (6-Amino-5'-phenyl-[1,1'-biphenyl]-2,4-diyl)dimethanol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (2-Amino-5-(phenylethynyl)-1,3-phenylene)dimethanol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 5-Bromo-N1-phenyl-1,3-benzenedimethanol-2-amine |

Nucleophilic Aromatic Substitution (SNAr) on Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo substituent) to activate the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.comchemistrysteps.commasterorganicchemistry.com The aromatic ring of this compound is substituted with electron-donating groups (amino and hydroxymethyl), which deactivate the ring for SNAr. Therefore, direct displacement of the bromo group by a nucleophile under standard SNAr conditions is generally not feasible. The reaction would require exceptionally harsh conditions or a different reaction mechanism, such as one involving a benzyne intermediate, which is outside the scope of typical SNAr.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org This reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or t-butyllithium. tcnj.edu For this compound, the presence of acidic protons on the amino and hydroxymethyl groups would complicate a direct metal-halogen exchange with an organolithium reagent, as the organolithium would preferentially act as a base and deprotonate these functional groups.

To circumvent this issue, a protecting group strategy would likely be necessary, where the amino and hydroxyl functionalities are protected prior to the metal-halogen exchange. Alternatively, the use of a Grignard reagent in the presence of a suitable catalyst could potentially facilitate the exchange. A more practical approach for functionalized aromatic halides is the use of dianion-type zincates, such as tBu₄ZnLi₂, which can perform chemoselective halogen-zinc exchange in the presence of acidic functional groups like alcohols and amides. nih.gov

Once the organometallic intermediate is formed, it can be quenched with an electrophile to introduce a new substituent. For example, after a successful metal-halogen exchange, reaction with an aldehyde like benzaldehyde would yield a new alcohol derivative.

The following table illustrates a potential metal-halogen exchange and subsequent reaction:

| Step | Reagents | Intermediate/Product |

| 1. Protection | e.g., Boc₂O, DMAP | Protected this compound |

| 2. Metal-Halogen Exchange | n-BuLi, -78 °C | Lithiated intermediate |

| 3. Electrophilic Quench | Benzaldehyde | (Protected amino)-[5-(hydroxy(phenyl)methyl)-1,3-phenylene]dimethanol |

| 4. Deprotection | e.g., TFA | (2-Amino-5-(hydroxy(phenyl)methyl)-1,3-phenylene)dimethanol |

Structural Elucidation and Advanced Spectroscopic/analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of (2-Amino-5-bromo-1,3-phenylene)dimethanol.

¹H NMR Analysis: The ¹H NMR spectrum would be expected to reveal distinct signals for each chemically non-equivalent proton in the molecule. The aromatic region would likely show two singlets corresponding to the two non-equivalent aromatic protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing bromo and hydroxymethyl groups. The methylene (B1212753) protons of the two hydroxymethyl (-CH₂OH) groups would likely appear as a singlet, unless rotation is restricted. The hydroxyl protons (-OH) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The amino (-NH₂) protons would also typically present as a broad singlet.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts indicating the nature of the substituents attached. The carbon bearing the amino group would be shifted upfield, while the carbons attached to the bromo and hydroxymethyl groups would be shifted downfield. The carbon of the hydroxymethyl groups (-CH₂OH) would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 115 - 140 |

| -CH₂OH | ~4.5 | ~65 |

| -OH | Variable (broad) | - |

| -NH₂ | Variable (broad) | - |

| C-NH₂ | - | ~145 |

| C-Br | - | ~110 |

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the signals observed in the one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be used to confirm the through-bond coupling between the hydroxyl protons and the methylene protons of the hydroxymethyl groups, if observable.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the proton signals to their corresponding carbon signals, for instance, linking the methylene proton signal to the hydroxymethyl carbon signal.

While this compound is not chiral and does not have complex stereochemistry, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of atoms. This could be used, for example, to study the preferred conformation of the hydroxymethyl groups relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₁₀BrNO₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. The resulting mass spectrum would show a characteristic isotopic cluster for the protonated molecule due to the presence of the bromine atom. Fragmentation analysis (MS/MS) of the [M+H]⁺ ion could be performed to yield structural information. Common fragmentation pathways might include the loss of water (H₂O) from the hydroxymethyl groups or the loss of the entire hydroxymethyl group (-CH₂OH).

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected Observation | m/z Value |

|---|---|---|

| HRMS | Exact mass of [M+H]⁺ | Calculated for C₈H₁₁⁷⁹BrNO₂⁺ and C₈H₁₁⁸¹BrNO₂⁺ |

| ESI-MS | Protonated molecule [M+H]⁺ | ~232.0 and ~234.0 |

| ESI-MS/MS | Loss of H₂O from [M+H]⁺ | ~214.0 and ~216.0 |

Note: The m/z values are approximate and the exact values would be determined by high-resolution measurements.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these techniques would be expected to reveal characteristic vibrational modes corresponding to its amine, hydroxyl, aromatic, and bromo-substituted components.

Based on studies of similar aromatic amines and benzyl (B1604629) alcohol derivatives, a hypothetical summary of expected vibrational frequencies is presented below. It is important to note that these are predicted ranges and actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amine (NH₂) Group | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H Scissoring | 1590 - 1650 | |

| Hydroxyl (OH) Group | O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (Broad) |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Ring Stretch | 1450 - 1600 | |

| C-H Out-of-Plane Bending | 650 - 900 | |

| Bromo Substituent | C-Br Stretch | 500 - 650 |

| Methylene (CH₂) Group | C-H Stretch | 2850 - 2960 |

This table is interactive and presents a theoretical summary based on analogous compounds.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophores. The aromatic ring system in this compound, substituted with an amino group (an auxochrome) and a bromine atom, constitutes the primary chromophore.

The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show characteristic absorption bands. The amino group, being an electron-donating group, is anticipated to cause a bathochromic (red) shift of the benzene ring's primary absorption bands.

| Expected Transition | Typical Wavelength Range (nm) | Chromophore Component |

| π → π | 200 - 280 | Aromatic Ring |

| n → π | 250 - 350 | Amino Group |

This interactive table outlines the anticipated electronic transitions for the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield crucial information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The spatial orientation of the hydroxymethyl and amino groups relative to the phenyl ring.

Intermolecular interactions: The presence and nature of hydrogen bonding (e.g., between the amine and hydroxyl groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not found in the literature, analysis of a related, more complex molecule containing a (2-amino-5-bromo-3-iodophenyl) moiety has been reported, providing some insight into the potential solid-state conformation of the substituted aromatic ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective.

A typical reversed-phase HPLC method for a compound of this nature might involve:

| Parameter | Typical Condition |

| Stationary Phase | C18 or C8 silica-based column |

| Mobile Phase | A gradient or isocratic mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |

| Detection | UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., around 254 nm or 280 nm). |

This interactive table describes a hypothetical HPLC method for the analysis of the target compound.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of polar amine and hydroxyl groups, direct GC analysis of this compound might be challenging due to potential peak tailing and thermal degradation. Derivatization of the polar functional groups (e.g., by silylation) to increase volatility and thermal stability is a common strategy to overcome these issues. A GC method, potentially coupled with a mass spectrometer (GC-MS), would be powerful for both purity assessment and structural confirmation.

A prospective GC method could be outlined as follows:

| Parameter | Typical Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). |

| Carrier Gas | Helium or Hydrogen. |

| Injection | Split or splitless injection at an optimized temperature to ensure volatilization without degradation. |

| Detection | Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for identification. |

This interactive table outlines a potential GC method for the analysis of the compound, possibly after derivatization.

Computational and Theoretical Investigations of 2 Amino 5 Bromo 1,3 Phenylene Dimethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and equilibrium geometry of molecules. For (2-Amino-5-bromo-1,3-phenylene)dimethanol, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformation. This would provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would yield insights into the molecule's reactivity and electronic properties.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C-O | Data not available |

| Bond Angle | C-C-Br | Data not available |

| Bond Angle | C-C-N | Data not available |

| Dihedral Angle | C-C-C-C | Data not available |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles, could be employed to predict the spectroscopic properties of this compound. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to calculate vibrational frequencies (IR and Raman spectra), electronic excitation energies (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the hydroxymethyl groups and the amino group, as well as the dynamics of their interconversion. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are instrumental in elucidating reaction mechanisms. For this compound, theoretical calculations could be used to study various potential reactions, such as those involving the amino or hydroxymethyl groups. By locating the transition state structures and calculating the activation energies, researchers could predict the most likely reaction pathways and gain a deeper understanding of the molecule's chemical reactivity.

Structure-Reactivity Relationship Prediction

By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various quantum chemical descriptors, it would be possible to establish structure-reactivity relationships. These studies can help in predicting how changes in the molecular structure affect its chemical behavior, which is a key aspect of rational molecular design.

Applications As Building Blocks and Precursors in Advanced Chemical Research

Role in the Synthesis of Complex Organic Molecules

The multifunctionality of this compound theoretically allows for its use in the stepwise or one-pot synthesis of intricate organic structures.

Precursor for Advanced Aromatic Scaffolds

The aromatic core of (2-Amino-5-bromo-1,3-phenylene)dimethanol can serve as a foundational scaffold. The amino and bromo substituents provide handles for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce new aryl, alkyl, or acetylenic groups. This would allow for the construction of highly substituted and complex aromatic systems. The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, further expanding the range of possible synthetic transformations to build more elaborate molecular frameworks.

Intermediate in the Formation of Macrocycles and Polycyclic Systems

The two hydroxymethyl groups are suitably positioned for intramolecular cyclization reactions to form heterocyclic systems. Furthermore, they can undergo intermolecular reactions with difunctional reagents to construct macrocycles. For instance, reaction with dicarboxylic acids or their derivatives could lead to macrocyclic polyesters. The amino and bromo groups offer additional points for annulation reactions to build polycyclic aromatic or heteroaromatic systems.

Utility in Materials Science Research

The potential of this compound as a monomer or building block in materials science is significant, though not yet realized in published research.

Monomer for Polymer Synthesis (e.g., Polyethers, Polyesters)

The diol functionality of the molecule makes it a suitable monomer for step-growth polymerization.

Polyethers: Polyetherification with dihalides or other suitable monomers could yield aromatic polyethers. The properties of these polymers would be influenced by the presence of the amino and bromo substituents.

Polyesters: Polycondensation with dicarboxylic acids or their derivatives would produce polyesters. The rigidity of the aromatic backbone and the presence of the functional groups would be expected to impart specific thermal and mechanical properties to the resulting materials.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The compound’s geometry and functional groups make it an attractive candidate as a ligand or building block for porous crystalline materials.

Metal-Organic Frameworks (MOFs): The hydroxymethyl groups, or their oxidized forms (aldehydes or carboxylates), can coordinate to metal ions to form MOFs. The amino and bromo groups could serve to functionalize the pores of the resulting framework, potentially leading to materials with applications in gas storage, separation, or catalysis.

Covalent Organic Frameworks (COFs): The amino and diol functionalities are suitable for forming porous organic polymers through the formation of covalent bonds with complementary monomers. For example, condensation with a trialdehyde could lead to the formation of an imine-linked or boronate ester-linked COF, depending on the reaction conditions and co-monomers.

Development of Ligands for Catalysis

The structural characteristics of this compound make it a valuable starting material for the synthesis of ligands used in catalysis. The presence of nitrogen and oxygen donor atoms allows for the chelation of various metal ions, forming stable metal complexes that can act as catalysts.

Precursor for Chiral Ligands

While amino acids are common precursors for the synthesis of chiral ligands used in asymmetric catalysis, specific documented applications of this compound for this purpose are limited in current literature. The molecule itself is not chiral; however, its functional groups offer potential pathways for the introduction of chirality. For instance, the hydroxymethyl groups could be reacted with chiral acids, or the amine group could be derivatized with chiral auxiliaries to create stereoselective ligands.

Role in the Synthesis of Schiff Base Ligands for Metal Complexes

This compound is a suitable precursor for the synthesis of Schiff base ligands due to its primary amino group. Schiff bases, characterized by the azomethine or imine (-C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. asrjetsjournal.orgnih.gov These compounds are considered "privileged ligands" because they are straightforward to synthesize and can form stable complexes with a wide array of transition metals. nih.govacademie-sciences.fr

The synthesis process involves the reaction of the amino group on the benzene (B151609) ring with a carbonyl compound. The resulting Schiff base ligand possesses multiple coordination sites: the imine nitrogen, the hydroxyl groups, and potentially the bromine atom, which can influence the electronic properties of the ligand. These ligands can act as bidentate or polydentate chelating agents, coordinating with metal ions to form mononuclear or polynuclear complexes. scispace.com The geometry and stability of these metal complexes are influenced by the nature of the metal ion and the ligand's structure. tubitak.gov.tr The general steps for the synthesis of a Schiff base and its subsequent metal complex are outlined below.

| Step | Procedure | Purpose |

| 1 | Condensation Reaction | An equimolar mixture of this compound and a selected aldehyde or ketone is refluxed in a solvent like ethanol (B145695). jocpr.com |

| 2 | Isolation of Ligand | The resulting Schiff base ligand precipitates upon cooling, is filtered, washed, and recrystallized to achieve purity. jocpr.com |

| 3 | Complexation | The purified Schiff base ligand is dissolved in a suitable solvent and mixed with a solution of a metal salt (e.g., chlorides, nitrates, acetates). The mixture is refluxed to facilitate the formation of the metal complex. researchgate.net |

| 4 | Isolation of Complex | The solid metal complex that forms is filtered, washed with the solvent to remove unreacted starting materials, and dried. asrjetsjournal.org |

The resulting metal complexes often exhibit distinct geometries, such as octahedral or tetrahedral, which are crucial for their catalytic activity. tubitak.gov.tr The properties and reactivity of the complex can be fine-tuned by varying the substituents on the aldehyde or ketone precursor, thereby altering the steric and electronic environment around the metal center. nih.gov

Chemical Probe Development for Molecular Interaction Studies (e.g., photoaffinity labeling)

The structure of this compound serves as a potential scaffold for the development of chemical probes, particularly for photoaffinity labeling (PAL). PAL is a powerful technique used to identify and study non-covalent interactions between small molecules and proteins. nih.gov This method utilizes a probe containing a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to nearby molecules, thus "trapping" the interaction for later analysis. nih.govnih.gov

This compound can be chemically modified to incorporate common photoreactive moieties such as aryl azides, benzophenones, or diazirines. nih.gov For example, the primary amine or the hydroxyl groups can be used as handles to attach a linker connected to a photoreactive group. The bromoacetyl group, a related electrophilic moiety, is known to react with cysteine residues in proteins and is used in probe development.

The general workflow for using a probe derived from this scaffold would involve:

Synthesis : Chemically modifying this compound to attach a photoreactive group and often an enrichment handle like biotin.

Incubation : Introducing the photoprobe to a biological system (e.g., cells or cell lysate) to allow it to bind to its target protein(s).

Irradiation : Exposing the system to UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking with the target protein. nih.gov

Analysis : Enriching the covalently labeled proteins using the handle (if present) and identifying them through mass spectrometry. nih.gov

Derivatives of 2-nitrobenzyl alcohol, which are structurally related to the dimethanol functionality of the target compound, have been explored as photoreactive groups with selectivity for amine residues in biomolecules. rsc.org This suggests that the core structure of this compound is well-suited for designing probes for chemical biology research.

Applications in Supramolecular Chemistry

The multiple hydrogen-bonding functional groups on this compound make it an excellent building block for constructing complex supramolecular assemblies. Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds.

Furthermore, the presence of two hydroxymethyl groups at the 1 and 3 positions makes this compound a bifunctional linker suitable for the synthesis of macrocycles. nih.govresearchgate.net Macrocycles are large ring-like molecules with applications in drug discovery and materials science. nih.govcam.ac.uk In a typical synthesis, the hydroxyl groups could be reacted with bifunctional electrophiles to form large cyclic esters or ethers. The bromine atom also provides a reactive site for cross-coupling reactions, further expanding the possibilities for creating diverse and complex supramolecular structures.

| Functional Group | Role in Supramolecular Assembly |

| -NH2 (Amino) | Hydrogen bond donor and acceptor; site for derivatization. |

| -Br (Bromo) | Influences electronic properties; provides a site for cross-coupling reactions. |

| -CH2OH (Hydroxymethyl) x 2 | Key hydrogen bond donor and acceptor sites; act as bifunctional linkers for macrocycle synthesis. |

| Aromatic Ring | Provides a rigid scaffold; can participate in π-π stacking interactions. |

Emerging Research Directions and Future Challenges

Sustainable and Green Synthesis Approaches

The future synthesis of (2-Amino-5-bromo-1,3-phenylene)dimethanol will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes often rely on traditional methods that may involve harsh reagents, stoichiometric waste, and significant energy consumption. Researchers are expected to explore more sustainable alternatives.

One promising direction is the use of biocatalysis. For instance, nitroreductase enzymes could be employed for the reduction of a nitro-precursor to the aniline (B41778) product under mild, aqueous conditions, thereby avoiding the use of heavy metal catalysts and high-pressure hydrogenation. nih.gov Another green approach involves leveraging mechanochemistry or microwave-assisted synthesis to reduce reaction times and solvent usage. rsc.org The development of catalytic systems that utilize earth-abundant metals and operate in greener solvents like water or bio-derived solvents will also be a key focus.

A comparative overview of potential synthetic approaches is presented below:

| Aspect | Traditional Synthesis (Hypothetical) | Potential Green Synthesis | Key Advantages of Green Approach |

| Starting Material | Multi-step synthesis from petroleum-derived precursors. | Synthesis from bio-based feedstocks. | Reduced reliance on fossil fuels. |

| Reduction Step | Catalytic hydrogenation with precious metals (e.g., Pd, Pt) or stoichiometric metal reductants (e.g., Sn, Fe) in acid. | Biocatalytic reduction using nitroreductases; transfer hydrogenation with green H-donors. nih.gov | Avoids toxic heavy metals, operates at ambient temperature and pressure. |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents (e.g., DMF, DMSO). | Water, ethanol (B145695), supercritical CO2, ionic liquids. | Reduced toxicity and environmental pollution. |

| Energy Input | High temperatures for extended periods. | Microwave irradiation, mechanochemistry, or ambient temperature enzymatic reactions. rsc.org | Lower energy consumption and faster reactions. |

The primary challenge in this area will be the development of catalysts and reaction conditions that are both environmentally benign and highly efficient for this specific multi-substituted substrate.

Chemo- and Regioselective Functionalization Strategies

The presence of four distinct functional groups or positions—amino, bromo, and two primary alcohols—on the aromatic ring makes this compound a rich substrate for chemical derivatization. However, this complexity also presents a significant challenge in achieving chemo- and regioselectivity, where one functional group is modified while the others remain untouched.

Future research will likely focus on developing sophisticated strategies to control the reactivity of this molecule. This could involve:

Orthogonal Protecting Groups: Utilizing a set of protecting groups that can be removed under different conditions to allow for the sequential functionalization of the amine and alcohol moieties.

Catalyst-Controlled Selectivity: Employing catalysts that can selectively activate one functional group over another. For example, specific copper/TEMPO catalyst systems have shown promise in the chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes without affecting the amino group. nih.govresearchgate.netd-nb.info

Directed Metalation: Using the existing functional groups to direct metalation to a specific position on the aromatic ring, allowing for subsequent reaction with an electrophile.

The table below outlines potential selective functionalization reactions:

| Target Functional Group | Reaction Type | Potential Reagents/Catalysts | Challenges |

| Amino Group (-NH2) | Acylation, Alkylation, Diazotization | Acid chlorides, Alkyl halides, NaNO2/HCl | Protecting the hydroxyl groups to prevent side reactions. |

| Hydroxymethyl Groups (-CH2OH) | Oxidation, Etherification, Esterification | Selective oxidizing agents (e.g., MnO2), Williamson ether synthesis reagents, Acylating agents. | Achieving mono- vs. di-functionalization; avoiding oxidation of the amino group. nih.govd-nb.info |

| Bromo Group (-Br) | Cross-Coupling Reactions | Suzuki, Sonogashira, Buchwald-Hartwig catalysts (e.g., Pd complexes). | Catalyst poisoning by the amino group; ensuring stability of other functional groups under reaction conditions. |

| Aromatic Ring (C-H) | C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir). | Achieving high regioselectivity in the presence of multiple directing groups. |

The ultimate goal is to create a toolbox of reliable methods that allow for the precise and predictable modification of this compound at any of its reactive sites.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and derivatization of this compound, researchers are expected to turn to flow chemistry and automated synthesis platforms. researchgate.netillinois.edu These technologies offer numerous advantages over traditional batch chemistry, including enhanced safety, improved reproducibility, and the ability to rapidly screen a wide range of reaction conditions. fu-berlin.deresearchgate.net

A multi-step synthesis of a derivative could be designed as a continuous flow process, where reagents are pumped through a series of reactors, with purification and analysis steps integrated inline. nih.gov For example, the reduction of a nitro precursor could occur in a packed-bed reactor containing an immobilized catalyst, followed by an inline extraction to remove impurities, and then immediate introduction into a second reactor for a subsequent functionalization step.

Automated synthesis platforms, which use robotics to perform reactions in parallel, would be particularly valuable for creating libraries of derivatives for high-throughput screening in drug discovery or materials development. sigmaaldrich.com By systematically varying the building blocks attached to the this compound core, a large number of distinct molecules can be generated and tested for desired properties. The challenge lies in adapting existing synthetic methods to be compatible with these automated systems, which often require robust and high-yielding reactions with minimal need for manual intervention.

Exploration of Novel Reactivity and Unanticipated Transformations

Beyond its predictable role as a chemical building block, this compound may exhibit novel and unanticipated reactivity due to the interplay of its closely positioned functional groups. The exploration of such transformations could lead to the discovery of new synthetic pathways and molecular architectures.

Potential areas of investigation include:

Intramolecular Cyclizations: The proximity of the amino and hydroxymethyl groups could facilitate intramolecular reactions to form heterocyclic structures, such as benzoxazines, under certain conditions.

Domino Reactions: A single activation event could trigger a cascade of reactions, leading to the rapid construction of complex polycyclic systems.

Unusual Reactivity of the C-Br Bond: The electronic environment created by the amino and hydroxymethyl groups might influence the reactivity of the carbon-bromine bond, potentially enabling transformations that are not typical for simple aryl bromides.

Photochemical Reactions: The compound's chromophore could be exploited in photochemical reactions to generate unique products.

Discovering such novel reactivity often requires screening a wide range of reaction conditions, including unconventional catalysts, solvents, and energy sources (e.g., light, electricity). Computational modeling could also play a role in predicting and understanding these potential transformations. nih.govrsc.org

Advanced Characterization Beyond Standard Methods

A thorough understanding of this compound and its derivatives will require the use of advanced analytical techniques that go beyond standard methods like NMR and mass spectrometry. pnnl.gov

In particular, the characterization of the solid-state properties of these materials will be crucial, as factors like crystal packing and polymorphism can significantly impact their performance in applications such as pharmaceuticals and organic electronics. nih.govaurigaresearch.comintertek.com

| Characterization Technique | Information Provided | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). | Unambiguously determines the molecular geometry and packing in the solid state. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, and determination of crystallinity. | Essential for quality control and ensuring batch-to-batch consistency of the solid form. intertek.com |

| Solid-State NMR (ssNMR) | Information on the local environment of atoms in the solid state, useful for studying polymorphism and amorphous content. nih.gov | Characterizes different solid forms that may not be suitable for single-crystal analysis. |

| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point, glass transition, and phase transitions. | Determines the thermal stability and identifies different polymorphs. aurigaresearch.com |

| Raman and IR Spectroscopy | Vibrational modes of functional groups, providing information on chemical structure and intermolecular interactions. | Complements diffraction techniques for identifying polymorphs and studying hydrogen bonding. nih.gov |

| Advanced Mass Spectrometry (e.g., HRMS, MS/MS) | High-resolution mass for exact formula determination and fragmentation patterns for structural elucidation of complex derivatives. | Crucial for identifying unknown products from novel reactivity studies. |

The application of these advanced methods will provide a deeper understanding of the structure-property relationships of this compound and its derivatives, guiding the rational design of new materials with tailored functionalities.

Q & A

Q. What are the optimal synthetic routes for (2-Amino-5-bromo-1,3-phenylene)dimethanol, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromine substitution on a pre-functionalized aromatic ring (e.g., using K₂CO₃ in DMF as a base) is a common approach, as seen in structurally similar dimethanol derivatives . Purification typically involves column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures). Validate purity via HPLC (>97% by analytical chromatography) and confirm structural integrity using spectroscopic methods (¹H/¹³C NMR, HRMS) .

Q. How is the compound characterized spectroscopically, and what are key NMR signatures?

- Data-Driven Answer : Key ¹H NMR signals for phenylene dimethanol derivatives include:

- CH₂OH groups : δ 4.6–5.0 ppm (broad singlet, exchangeable protons).

- Aromatic protons : δ 6.8–7.5 ppm (split into multiplets based on substitution pattern).

- Amino group (NH₂) : δ 1.5–2.5 ppm (if free) or shifted upon derivatization.

For example, in (5-fluoro-2-hydroxy-1,3-phenylene)dimethanol, CH₂OH protons appear at δ 4.75 ppm, and aromatic protons at δ 6.92–7.25 ppm . ¹³C NMR typically shows aromatic carbons at δ 110–150 ppm and CH₂OH carbons at δ 60–65 ppm .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a cool, dry environment away from oxidizers.

- Follow protocols for amino- and bromo-containing compounds, as outlined in safety data sheets for analogous structures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural assignments?

- Crystallographic Workflow :

- Grow single crystals via slow evaporation (e.g., in ethanol/water).

- Use SHELX software for structure solution and refinement. SHELXL is ideal for small-molecule refinement, while SHELXD/SHELXE aid in experimental phasing .

- Validate bond lengths/angles against DFT calculations to confirm bromine and amino group positions.

Q. What strategies enable selective functionalization of the amino or bromine groups?

- Reactivity Analysis :

- Bromine substitution : Replace Br with nucleophiles (e.g., Suzuki coupling for aryl-aryl bonds) .

- Amino group modification : Acylation (e.g., acetic anhydride) or carbamate formation (e.g., using diethylcarbamoyl chloride) to block reactivity .

- Monitor regioselectivity via LC-MS and 2D NMR (e.g., HSQC to track coupling).

Q. How to resolve contradictions between computational and experimental data (e.g., NMR vs. DFT)?

- Conflict Resolution Framework :

- Re-examine solvent effects: DFT calculations often assume gas-phase conditions, whereas experimental NMR is solvent-dependent (e.g., CD₃CN vs. DMSO-d₆) .

- Validate proton assignments via ¹H-¹³C HMBC correlations.

- Use dynamic NMR to assess conformational flexibility (e.g., hindered rotation of substituents).

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.